Z-Glu(OMe)-OtBu

Description

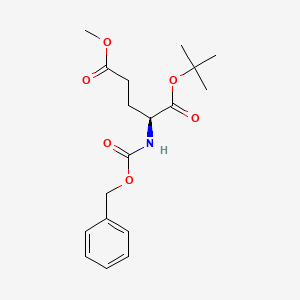

Z-Glu(OMe)-OtBu, or benzyloxycarbonyl-γ-tert-butyl-L-glutamic acid α-methyl ester, is a protected glutamic acid derivative widely used in peptide synthesis and organic chemistry. Its structure features three key modifications:

- N-terminal protection: A benzyloxycarbonyl (Z) group shields the amino group, preventing unwanted side reactions during coupling.

- Carboxyl protections: The α-carboxyl group is esterified as a methyl ester (OMe), while the γ-carboxyl is protected as a tert-butyl ester (OtBu). These groups enhance solubility in organic solvents and enable selective deprotection under specific conditions (e.g., acidic cleavage for OtBu, basic hydrolysis for OMe) .

This compound serves as a critical intermediate in synthesizing complex peptides and functionalized amino acid derivatives. For example, it is utilized in the preparation of naphthoyl-glutamate intermediates for biochemical probes .

Structure

3D Structure

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-16(21)14(10-11-15(20)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |

InChI Key |

TWPGMFKIQWDGKB-AWEZNQCLSA-N |

SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Identity

Molecular Characteristics

Z-Glu(OMe)-OtBu (CAS 56877-41-9) has the formula C₁₈H₂₅NO₆ and a molecular weight of 351.4 g/mol. Its stereochemical configuration (2S) ensures compatibility with L-amino acid-based peptide chains. Key identifiers include:

Table 1: Structural identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

| InChI Key | BRMSLIYSWUEHJT-AWEZNQCLSA-N |

| SMILES | CC(C)(C)OC(=O)CCC@@HNC(=O)OCC1=CC=CC=C1 |

| Solubility | Soluble in DMF, DCM; sparingly in water |

Solution-Phase Synthesis Methods

Stepwise Esterification and Protection

Methyl Esterification of Z-Glu-OtBu

A high-yield route involves iodomethane-mediated methylation of Z-Glu-OtBu’s α-carboxyl group:

- Reagents : Z-Glu-OtBu (1 eq), iodomethane (2.5 eq), K₂CO₃ (1.5 eq)

- Conditions : DMF, 20°C, 20 hours

- Yield : Near-quantitative (98–100%)

The reaction proceeds via nucleophilic substitution, where carbonate deprotonates the α-carboxyl, enabling methyl group transfer. Excess iodomethane ensures complete conversion, while DMF stabilizes the transition state.

Direct Protection of Glutamic Acid

An alternative approach starts with L-glutamic acid:

- Step 1 : γ-Carboxyl protection with tert-butyl acetate in HClO₄ (58%)/tert-butyl acetate, 72 hours, RT.

- Step 2 : α-Carboxyl methyl esterification using methanol/H⁺ (e.g., H₂SO₄).

- Step 3 : α-Amino Z-protection via Cbz-Osu in THF/water, pH 9–10.

Table 2: Comparative yields for direct protection routes

| Step | Reagents | Yield |

|---|---|---|

| γ-Carboxyl protection | HClO₄/tert-butyl acetate | 51% |

| Z-protection | Cbz-Osu, pH 9.5 | 85% |

One-Pot Multistep Synthesis

Industrial-scale production often combines steps to minimize intermediates:

- Simultaneous esterification : L-glutamic acid reacts with tert-butyl acetate (γ-position) and methyl chloroformate (α-position) in the presence of H₂SO₄.

- Z-protection : Addition of benzyl chloroformate and NaOH at 0°C.

This method reduces purification cycles but requires precise stoichiometry to avoid diastereomer formation.

Solid-Phase Synthesis Applications

Inverse Peptide Synthesis on MBHA Resin

This compound serves as a linker in solid-phase peptide synthesis (SPPS):

- Resin functionalization : MBHA resin reacts with Z-Glu-OtBu’s γ-carboxyl via HATU/TMP activation.

- Peptide elongation : Standard Fmoc/tBu chemistry extends chains from the α-amino group.

Advantages :

Critical Analysis of Methodologies

Racemization Risks

Industrial-Scale Production Protocols

Chemical Reactions Analysis

Types of Reactions: Z-Glu(OMe)-OtBu can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Substitution: The compound can undergo substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Z-Glu(OMe)-OtBu has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms or protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Z-Glu(OMe)-OtBu depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group may play a key role in binding to the target, while the tert-butyl and methyl ester groups may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Z-Glu(OMe)-OtBu with structurally related glutamic acid derivatives, focusing on physical properties, reactivity, and applications.

Structural and Functional Group Analysis

Physical Properties

‡Melting points from peptide fragment analogs in .

Stability and Selectivity

- This compound : Stable under neutral and acidic conditions but susceptible to base-mediated hydrolysis of the OMe group.

- Z-Glu(OtBu)-OH : Acid-labile (OtBu cleaved by TFA), making it compatible with SPPS workflows .

- Z-Glu(OSu)-OBzl : Hydrolytically unstable in aqueous environments; requires anhydrous conditions for storage .

Q & A

Basic Research Questions

What are the standard synthetic routes for Z-Glu(OMe)-OtBu, and how can reaction yields be optimized?

This compound is typically synthesized via carbodiimide-mediated coupling of Z-protected glutamic acid derivatives with methyl and tert-butyl ester groups. Key steps include:

- Activation : Use of HOBt/DCC or EDCI for carboxylate activation .

- Protection : Sequential protection of the α-amine (Z-group) and side-chain carboxyl (methyl ester) to avoid side reactions.

- Esterification : tert-Butyl ester formation under acidic conditions (e.g., HCl in tert-butanol).

Yield optimization involves controlling reaction temperature (0–4°C for activation steps) and stoichiometric excess (1.2–1.5 eq) of tert-butanol. Monitoring via TLC (Rf ~0.5 in EtOAc/hexane 3:7) ensures minimal byproduct formation .

How can the purity of this compound be validated post-synthesis?

Purity assessment requires:

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12–15 min).

- NMR : Confirm absence of residual solvents (e.g., DCM at δ 5.3 ppm) and correct esterification via tert-butyl protons (δ 1.4 ppm, singlet) and methyl ester (δ 3.7 ppm, singlet) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 394.2 (calculated for C₁₈H₂₅NO₇).

Advanced Research Questions

How do steric and electronic effects of the Z and tert-butyl groups influence peptide coupling efficiency?

The tert-butyl group introduces steric hindrance, slowing coupling rates in solid-phase peptide synthesis (SPPS). Comparative studies show:

- Coupling Efficiency : this compound requires extended reaction times (2–4 hours vs. 1 hour for Boc-protected analogs) due to hindered nucleophilic attack.

- Side Reactions : Competitive aspartimide formation is minimized by the electron-withdrawing Z-group, which stabilizes the α-amine .

Recommendation : Use DIC/Oxyma Pure as coupling reagents to reduce racemization risk .

What spectroscopic techniques resolve ambiguities in this compound’s conformational isomerism?

- X-ray Crystallography : Reveals preferential adoption of extended conformations (C–C–C–O torsion angles ~170°) in crystalline states due to steric clash between Z and tert-butyl groups (see Table 1) .

- VT-NMR : Variable-temperature ¹H NMR (25–60°C) identifies dynamic rotational isomerism of the tert-butyl group (Δδ ~0.1 ppm for CH₃ protons).

Table 1 : Conformational Analysis of this compound Derivatives

| Compound | Torsion Angle (°) | Crystal System |

|---|---|---|

| This compound | 168.2 | Monoclinic |

| Boc-Glu(OMe)-OtBu | 154.7 | Orthorhombic |

How can conflicting solubility data for this compound in polar aprotic solvents be reconciled?

Discrepancies in solubility (e.g., 15 mg/mL in DMF vs. 8 mg/mL in DMSO) arise from:

- Crystallinity : Batch-dependent polymorphism affects dissolution rates.

- Hydration State : Anhydrous vs. monohydrate forms (confirmed by TGA/DSC).

Methodological Fix : Pre-dry the compound at 60°C under vacuum (24 hours) before solubility testing .

What computational methods predict this compound’s stability under acidic conditions?

- DFT-D3 Calculations : Simulate protonation equilibria at the α-amine (pKa ~5.2) and ester carbonyl (pKa ~−2.1).

- MD Simulations : Reveal tert-butyl group rotation (energy barrier ~8 kcal/mol) contributing to acid lability.

Validation : Compare with experimental hydrolysis rates (k = 0.03 h⁻¹ in 1M HCl) .

Methodological Challenges

How should researchers design experiments to address batch-to-batch variability in this compound synthesis?

- DOE Approach : Use a 2³ factorial design varying temperature (−10°C, 0°C), equivalents of DCC (1.0, 1.2), and reaction time (1, 3 hours).

- Response Metrics : Yield, HPLC purity, and enantiomeric excess (Chiralpak AD-H column).

Outcome : Optimal conditions (0°C, 1.2 eq DCC, 3 hours) reduce variability to <5% RSD .

What strategies mitigate racemization during this compound incorporation into peptides?

- Low-Temperature Coupling : Perform reactions at −20°C in DMF.

- Additives : 2% DIEA suppresses base-induced racemization.

- Monitoring : Use Marfey’s reagent to quantify D/L-Glu byproducts (<1% acceptable) .

Data Contradictions and Resolution

How to resolve discrepancies in reported melting points for this compound (e.g., 146–149°C vs. 152–154°C)?

- Cause : Polymorphic forms or residual solvent inclusion.

- Resolution : Recrystallize from ethyl acetate/hexane (3:7) and analyze via DSC (endothermic peak at 148°C ± 1°C confirms purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.